molecular formula C26H27N3O2 B11419276 2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide

2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B11419276
M. Wt: 413.5 g/mol
InChI Key: ZISLTUOYJGVZQZ-UHFFFAOYSA-N
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Description

2-{2-[(4-Methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound that features a benzodiazole core, a methoxyphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst.

    Acetamide Formation: The final step involves the acylation of the benzodiazole intermediate with an appropriate acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride, and an appropriate electrophile.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: Its unique structural features may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study the function of benzodiazole-containing biomolecules.

Mechanism of Action

The exact mechanism of action of 2-{2-[(4-Methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The benzodiazole core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds such as 2-phenylbenzodiazole and 2-methylbenzodiazole share the benzodiazole core but differ in their substituents.

    Methoxyphenyl Derivatives: Compounds like 4-methoxyphenylacetic acid and 4-methoxyphenylamine have similar methoxyphenyl groups but lack the benzodiazole core.

Uniqueness

2-{2-[(4-Methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide is unique due to the combination of its benzodiazole core, methoxyphenyl group, and acetamide moiety. This unique structure may confer specific biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C26H27N3O2/c1-19(2)29(21-9-5-4-6-10-21)26(30)18-28-24-12-8-7-11-23(24)27-25(28)17-20-13-15-22(31-3)16-14-20/h4-16,19H,17-18H2,1-3H3

InChI Key

ZISLTUOYJGVZQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)OC

Origin of Product

United States

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